(+)-Enterodiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

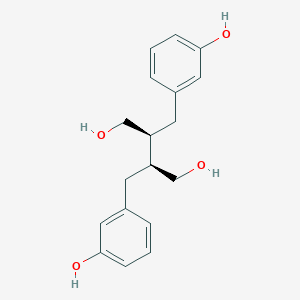

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1 |

InChI Key |

DWONJCNDULPHLV-HZPDHXFCSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of (+)-Enterodiol from Plant Lignans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of (+)-enterodiol, a biologically active mammalian lignan, from plant-based precursors. Plant lignans, such as secoisolariciresinol diglucoside (SDG) found abundantly in flaxseed, are not biologically active in their native form. They require metabolic transformation by the intestinal microbiota to yield enterolignans like enterodiol and enterolactone.[1][2] This conversion process involves a series of enzymatic reactions, including deglycosylation, demethylation, and dehydroxylation, carried out by specific anaerobic bacteria.[3][4][5] Understanding this pathway is crucial for research into the health benefits associated with lignan consumption—ranging from antioxidant to potential anticarcinogenic effects—and for the development of novel nutraceuticals and therapeutics.[1][6][7] This document details the biosynthetic pathway, presents key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the core processes.

The Biosynthetic Pathway: From Plant Lignans to this compound

The conversion of dietary plant lignans into the mammalian lignan this compound is a multi-step process exclusively mediated by the gut microbiota.[8][9][10] The primary and most studied precursor is secoisolariciresinol diglucoside (SDG), which is prevalent in flaxseed.[11][12] Other plant lignans like matairesinol, lariciresinol, and pinoresinol also serve as precursors.[13][14][15] The transformation is dependent on viable, anaerobic bacteria.[8][9][16]

The key stages of the biotransformation are:

-

Deglycosylation: The initial step involves the hydrolysis of the glycosidic bonds in precursors like SDG. This reaction cleaves the sugar moieties, releasing the aglycone, secoisolariciresinol (SECO).[11][17] While some deglycosylation may occur via brush border enzymes in the small intestine, a significant portion of lignans reaches the colon for microbial processing.[10]

-

Demethylation: Following deglycosylation, the SECO molecule undergoes demethylation, where methyl groups are removed from the aromatic rings.[3][4] This reaction is a critical step in forming the core structure of enterolignans.

-

Dehydroxylation: The final major step in the formation of enterodiol is a series of dehydroxylation reactions that remove hydroxyl groups from the SECO backbone.[3][4][5]

This sequence of reactions, performed by a consortium of intestinal bacteria, ultimately yields this compound. Enterodiol can then be further oxidized by other bacteria to form enterolactone, another significant mammalian lignan.[8][9][16]

Several bacterial species have been identified as key players in this pathway. Notably, Peptostreptococcus sp. SDG-1 has been shown to be responsible for demethylation steps, while Eubacterium sp. SDG-2 carries out the crucial dehydroxylation reactions to form enterodiol.[3][18]

Quantitative Data on Enterodiol Biosynthesis

The efficiency of enterodiol production is subject to significant inter-individual variation, largely due to differences in gut microbiota composition.[2][10] However, quantitative studies have provided valuable insights into the pharmacokinetics and conversion rates.

Table 1: Pharmacokinetics of Lignan Metabolites Following Oral Administration of a Flaxseed Extract [11][19]

| Metabolite | Time to Peak (Tmax) | Plasma Elimination Half-life (t½) |

|---|---|---|

| Secoisolariciresinol (SECO) | 5–7 hours | 4.8 hours |

| This compound (END) | 12–24 hours | 9.4 hours |

| Enterolactone (ENL) | 24–36 hours | 13.2 hours |

Table 2: In Vitro Conversion Rates and Bacterial Abundance

| Parameter | Value | Reference |

|---|---|---|

| SECO to Enterodiol Conversion (24h) | 4–18% | [17] |

| SECO to Enterolactone Conversion (24h) | 0.2–6% | [17] |

| Concentration of Converting Bacteria | 10³–10⁴ cells/g of wet feces |[8][9][16] |

Experimental Protocols for Studying Biosynthesis

Investigating the biosynthesis of enterodiol involves a combination of in vitro fermentation models and advanced analytical techniques.

Detailed Methodology: In Vitro Anaerobic Fermentation

This protocol is adapted from studies isolating and characterizing lignan-metabolizing bacteria.[3][18]

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

-

Immediately transfer the samples into an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer, such as a potassium phosphate buffer (pH 7.3).

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

-

Incubation:

-

Dispense the fecal slurry into sterile culture tubes or serum bottles within the anaerobic chamber.

-

Add the plant lignan substrate (e.g., purified SDG or SECO) to a final concentration typically in the micromolar range.

-

Supplement with a suitable growth medium, such as General Anaerobic Medium (GAM) or Peptone Yeast extract Fildes (PYF) broth.[3]

-

Seal the vessels and incubate at 37°C.

-

-

Sampling and Analysis:

-

Collect aliquots from the culture at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the transformation process.

-

Centrifuge the aliquots to separate the bacterial pellet from the supernatant.

-

Store the supernatant at -80°C prior to chemical analysis.

-

Analyze the supernatant for lignan metabolites using HPLC or UPLC coupled with UV, DAD, or mass spectrometry detectors.[3][17]

-

Detailed Methodology: Analytical Quantification

This protocol outlines a general method for the quantification of lignans using HPLC.

-

Sample Preparation (Supernatant from Fermentation):

-

Thaw the stored supernatant samples.

-

Perform a liquid-liquid or solid-phase extraction to purify and concentrate the lignans. For example, acidify the sample and extract with diethyl ether or ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., TSKgel ODS-80TM, 250mm x 4.6mm i.d.).[3]

-

Mobile Phase: A gradient system of methanol (Solvent A) and water containing 0.1% trifluoroacetic acid (TFA) (Solvent B). A typical gradient might run from 30% A to 60% A over 40-60 minutes.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.[3]

-

Quantification: Generate a standard curve using purified standards of SECO, this compound, and other relevant metabolites. Calculate concentrations in the unknown samples by comparing their peak areas to the standard curve.

-

For structural confirmation and identification of novel metabolites, gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (TMS) derivatized extracts is commonly employed.[13][15]

References

- 1. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution, biosynthesis and therapeutic potential of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and metabolism of lignans by the human faecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications [mdpi.com]

- 11. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activities and Molecular Mechanisms of (+)-Enterodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Enterodiol, a mammalian lignan metabolite derived from the dietary intake of plant lignans, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its anticancer, antioxidant, anti-inflammatory, and potential neuroprotective properties. We delve into the molecular mechanisms underpinning these activities, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle regulation. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visualize complex molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.

Introduction

This compound is an enterolignan, meaning it is not found in plants but is produced in the mammalian gut through the metabolic action of intestinal microflora on plant-based lignan precursors, such as secoisolariciresinol, commonly found in flaxseed, whole grains, nuts, and vegetables.[1][2] Structurally, it is a non-steroidal phytoestrogen, which contributes to its ability to interact with estrogen receptors and modulate hormone-dependent pathways.[3][4] The growing body of research on this compound highlights its potential as a chemopreventive and therapeutic agent against a range of chronic diseases. Its biological activities are multifaceted, stemming from its ability to influence cellular processes at the molecular level.

Biological Activities of this compound

The biological activities of this compound are broad, with the most extensively studied being its anticancer, antioxidant, and anti-inflammatory effects. There is also emerging evidence suggesting potential neuroprotective roles.

Anticancer Activity

This compound has demonstrated notable anticancer effects in various cancer cell lines, particularly in hormone-dependent cancers like breast and prostate cancer, as well as in colorectal cancer.[2][3][5] Its anticancer mechanisms are primarily attributed to the induction of apoptosis and arrest of the cell cycle.

2.1.1. Apoptosis Induction this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Studies have shown that this compound treatment can lead to a significant increase in the apoptotic rate of cancer cells. For instance, in colorectal cancer cells, treatment with this compound resulted in an apoptosis rate of up to 40%.[2] This process is often mediated through the regulation of pro- and anti-apoptotic proteins.

2.1.2. Cell Cycle Arrest In addition to apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest.[6] By halting the cell cycle at specific checkpoints, it prevents the replication of cancerous cells. Some studies suggest that enterolignans can induce G1-phase cell cycle arrest by down-regulating cyclins and cyclin-dependent kinases (CDKs).[7][8]

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against chronic diseases.[9][10][11] It acts as a scavenger of free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of cancer, cardiovascular diseases, and neurodegenerative disorders.[12][13] The antioxidant potency of this compound has been shown to be comparable to or even greater than that of vitamin E in certain assays.[9]

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is another key aspect of its therapeutic potential.[14] Chronic inflammation is a known driver of many diseases, including cancer and neurodegenerative conditions. This compound can modulate inflammatory responses by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[15][16][17]

Neuroprotective Potential

While direct research on the neuroprotective effects of this compound is still emerging, the known antioxidant and anti-inflammatory properties of lignans suggest a potential role in protecting against neurodegenerative diseases.[1][14] Neuroinflammation and oxidative stress are key pathological features of conditions like Alzheimer's and Parkinson's disease.[18] By mitigating these processes, this compound may help protect neurons from damage. Lignans have been shown to inhibit NF-κB and MAPK signaling pathways, which are involved in neuroinflammation.[1]

Molecular Mechanisms of Action

The biological activities of this compound are orchestrated through its interaction with various molecular targets and signaling pathways.

Modulation of Signaling Pathways

3.1.1. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been found to down-regulate the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, in colorectal cancer cells.[1][2] This inhibition of MAPK signaling contributes to the suppression of cancer cell growth and migration.

3.1.2. PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation. While direct modulation by this compound is less documented, related lignans have been shown to inhibit this pathway, suggesting a potential mechanism for its anticancer effects.[6] Crosstalk between the PI3K/Akt and NF-κB pathways is well-established, indicating that inhibition of one can affect the other.[19]

3.1.3. NF-κB Signaling Pathway As mentioned, this compound can inhibit the activation of NF-κB.[15][16] It achieves this by preventing the degradation of the inhibitory protein IκB.[15][17] This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

Effects on Hormone-Dependent Cancers

As a phytoestrogen, this compound can bind to estrogen receptors (ERs) and exert both estrogenic and anti-estrogenic effects, depending on the cellular context.[4][20] This dual activity is crucial for its role in hormone-dependent cancers. In breast cancer cells, for instance, enterolignans can compete with estradiol for ER binding, potentially inhibiting the growth-promoting effects of endogenous estrogens.[13][18][21] They have also been shown to modulate ERα transcriptional activation.[20][21]

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| CT26 | Colorectal Cancer | Apoptosis Assay | 0-100 µM | Up to 40% apoptosis rate | [2] |

| CT26 | Colorectal Cancer | Migration Assay | 0-100 µM | Concentration-dependent suppression of migration | [2] |

| CRC cells | Colorectal Cancer | Western Blot | 0-100 µM (48h) | Decreased expression of anti-apoptotic proteins | [2] |

| Ovarian Cancer Cells | Ovarian Cancer | Cell Viability | Not specified | Reduced cell viability | [5] |

| MCF-7 | Breast Cancer | Proliferation Assay | 1-100 µM | Reduction in GEN-induced proliferation | [22] |

Table 2: Antioxidant Activity of this compound

| Assay | Substrate/Radical | Concentration | Result | Reference |

| PMNL-CL | Zymosan-activated PMNLs | 2.5 mg/ml | 94.2% inhibition | [9] |

| Antioxidant Potency | - | - | 5.02 (compared to Vitamin E as 1) | [9] |

| Deoxyribose Assay | *OH scavenging | 100 µM | Greater scavenging activity than SDG | [10] |

| DNA Scission Assay | Fenton reagents | 100 µM | Concentration-dependent inhibition of DNA scissions | [10] |

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Stimulus | Concentration | Effect | Reference |

| THP-1 | LPS | 0-1000 µM | Prevention of I-κB degradation and NF-κB activation | [15][16] |

| THP-1 | LPS | 0-1000 µM | Decreased TNF-α production | [15][16] |

| Peripheral Blood Lymphocytes | LPS, anti-CD3/CD28 | 0-1000 µM | Dose-related inhibition of cell proliferation and cytokine production | [15][16] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a defined volume of each this compound dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well. A control well should contain the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Western Blotting for Signaling Protein Analysis (e.g., MAPK pathway)

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total and phosphorylated forms of ERK, JNK, p38).

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

-

Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Caption: Modulation of the NF-κB signaling pathway by this compound.

References

- 1. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Amyloid-beta aggregation: selective inhibition of aggregation in mixtures of amyloid with different chain lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 10. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]

- 11. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]

- 12. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Terrein suppressed lipopolysaccharide-induced neuroinflammation through inhibition of NF-κB pathway by activating Nrf2/HO-1 signaling in BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health | MDPI [mdpi.com]

- 17. Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora | MDPI [mdpi.com]

- 18. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of natural flavonoids on neuroinflammation as a therapeutic target for Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of metabolites of the lignans enterolactone and enterodiol on osteoblastic differentiation of MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oxidative stress and ion channels in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Dietary Precursors of (+)-Enterodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Enterodiol, a mammalian lignan of significant interest for its potential health benefits, is not directly consumed in the diet but is the metabolic product of various plant-based precursors. This technical guide provides a comprehensive overview of the primary natural sources of these precursors, their quantitative distribution in a variety of foodstuffs, and detailed methodologies for their extraction, analysis, and metabolic conversion. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and development in the pharmaceutical and nutraceutical industries.

Introduction

This compound is an enterolignan, a class of phytoestrogens synthesized by the intestinal microbiota from plant lignan precursors.[1][2] Its biological activities, including potential anticancer, antioxidant, and estrogenic/antiestrogenic effects, have made it a focal point of nutritional and pharmacological research.[3][4] Understanding the dietary origins of this compound is paramount for assessing its role in human health and disease. This guide details the primary dietary precursors and their prevalence in a wide range of plant-based foods.

Dietary Precursors of this compound

The formation of this compound in the colon is a multi-step process initiated by the consumption of foods rich in specific plant lignans. The principal dietary precursors include:

-

Secoisolariciresinol Diglucoside (SDG): Abundantly found in flaxseed, SDG is a major precursor to enterodiol.[5]

-

Matairesinol: Present in various cereals, seeds, and vegetables.[6]

-

Pinoresinol: Found in seeds, whole grains, and some fruits and vegetables.

-

Lariciresinol: Often co-occurs with pinoresinol in a variety of plant sources.

-

Other Precursors: Syringaresinol, arctigenin, and 7-hydroxymatairesinol also contribute to the pool of enterolignan precursors, albeit generally in lower concentrations in common foods.

Quantitative Data on Lignan Precursors in Food Sources

The concentration of lignan precursors can vary significantly depending on the food source, cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for the major precursors in a selection of foods.

Table 1: Lignan Content in Seeds and Nuts (mg/100g)

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

|---|---|---|---|---|---|

| Flaxseed | 294.21 | 0.55 | 3.32 | 3.04 | 301.12 |

| Sesame Seed | 1.50 | 1.30 | 29.33 | 9.47 | 41.60 |

| Cashew Nut | 56.33 | - | - | - | 56.33 |

| Pumpkin Seed | - | - | - | - | - |

| Sunflower Seed | - | - | - | - | - |

Data compiled from multiple sources.[6][7] '-' indicates data not available.

Table 2: Lignan Content in Cereals and Grains (mg/100g)

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

|---|---|---|---|---|---|

| Rye | - | - | - | - | 0.05 |

| Wheat | - | - | - | - | - |

| Oats | - | - | - | - | - |

| Barley | - | - | - | - | - |

| Buckwheat | - | - | - | - | - |

Data compiled from multiple sources.[7] '-' indicates data not available.

Table 3: Lignan Content in Vegetables (mg/100g)

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

|---|---|---|---|---|---|

| Broccoli | 0.03 | 0.01 | 0.92 | 0.37 | 1.33 |

| Cabbage (White) | 0.01 | 0.01 | 0.44 | 0.33 | 0.79 |

| Carrot | 0.01 | 0.01 | 0.08 | 0.07 | 0.17 |

| Garlic | 0.13 | 0.03 | 0.31 | 0.15 | 0.62 |

| Kale | 0.01 | 0.01 | 1.02 | 0.28 | 1.32 |

Data compiled from multiple sources.[7]

Table 4: Lignan Content in Fruits (mg/100g)

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

|---|---|---|---|---|---|

| Apricot | 0.01 | 0.01 | 0.15 | 0.28 | 0.45 |

| Strawberry | 0.01 | 0.01 | 0.15 | 0.03 | 0.20 |

| Peach | 0.01 | 0.01 | 0.07 | 0.15 | 0.24 |

| Orange | 0.01 | 0.01 | 0.03 | 0.08 | 0.13 |

| Grape | 0.01 | 0.01 | 0.02 | 0.05 | 0.09 |

Data compiled from multiple sources.[7]

Experimental Protocols

Extraction and Quantification of Lignans from Flaxseed (Secoisolariciresinol Diglucoside - SDG)

This protocol details a common method for the extraction and quantification of SDG from flaxseed using alkaline hydrolysis followed by High-Performance Liquid Chromatography (HPLC).[8][9]

1. Sample Preparation:

- Grind flaxseeds to a fine powder.

- Defat the flaxseed powder by extraction with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours.[10]

- Air-dry the defatted meal to remove residual solvent.

2. Alkaline Hydrolysis:

- Weigh approximately 0.5 g of the defatted flaxseed meal into a screw-capped tube.

- Add 10 mL of 1 M methanolic sodium hydroxide.

- Incubate the mixture at 60°C for 1 hour with intermittent vortexing to release the SDG from its polymeric matrix.[9]

- Cool the mixture to room temperature and neutralize with 2.5 M HCl.

3. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by deionized water.

- Load the neutralized hydrolysate onto the SPE cartridge.

- Wash the cartridge with deionized water to remove polar impurities.

- Elute the lignan fraction with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

4. HPLC Analysis:

- Reconstitute the dried extract in the HPLC mobile phase.

- Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV or diode-array detector.

- Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid) is typically used.[11]

- Detection: Monitor the eluent at approximately 280 nm.

- Quantification: Calculate the concentration of SDG by comparing the peak area to a calibration curve prepared with a pure SDG standard.

In Vitro Metabolism of Plant Lignans by Human Gut Microbiota

This protocol provides a general framework for studying the conversion of plant lignans to this compound using an in vitro fermentation model with human fecal microbiota.[12][13]

1. Preparation of Fecal Inoculum:

- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

- Immediately transfer the samples to an anaerobic chamber.

- Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10-20% w/v).

- Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

2. In Vitro Fermentation:

- Prepare a basal fermentation medium containing nutrients for bacterial growth.

- Dispense the medium into anaerobic culture tubes.

- Add the plant lignan precursor (e.g., SDG, matairesinol) to the tubes at a defined concentration.

- Inoculate the tubes with the fecal slurry.

- Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 24, 48 hours).

3. Sample Analysis:

- At each time point, terminate the fermentation by adding a solvent (e.g., ethyl acetate) and/or flash-freezing.

- Extract the enterolignans from the fermentation broth using liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.

- Analyze the extracts for the presence and concentration of this compound and its precursors using GC-MS or LC-MS/MS as described below.

GC-MS Analysis of Enterodiol in Biological Samples

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of enterodiol in plasma or fermentation broth, which typically requires derivatization.[14]

1. Sample Preparation and Extraction:

- For plasma samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release conjugated enterodiol.

- Spike the sample with a deuterated internal standard (e.g., enterodiol-d6) for accurate quantification.

- Perform liquid-liquid extraction with diethyl ether or ethyl acetate.

- Evaporate the organic phase to dryness.

2. Derivatization:

- Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).

- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups of enterodiol to their more volatile trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

- Inject the derivatized sample into a GC-MS system.

- GC Column: Use a non-polar capillary column (e.g., DB-5ms).

- Temperature Program: A temperature gradient is used to separate the analytes.

- MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of the TMS-derivatized enterodiol and the internal standard.

- Quantification: Determine the concentration of enterodiol based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and a general experimental workflow for their investigation.

Metabolic Pathway of Lignan Precursors to this compound

Caption: Metabolic conversion of plant lignans to this compound by gut microbiota.

This compound and Estrogen Receptor Signaling

This compound, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ) and modulate gene expression.[3]

Caption: Modulation of estrogen receptor signaling by this compound.

This compound and MAPK Signaling Pathway

Studies have shown that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]

References

- 1. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. dwscientific.com [dwscientific.com]

- 13. In Vitro Digestion and Fermentation by Human Fecal Microbiota of Polysaccharides from Flaxseed | MDPI [mdpi.com]

- 14. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gut Microbiota's Transformation of Secoisolariciresinol to (+)-Enterodiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant lignan secoisolariciresinol (SDG), abundant in flaxseed and other plant sources, is a precursor to the biologically active enterolignans, enterodiol and enterolactone. This transformation is exclusively mediated by the gut microbiota and is a critical step in unlocking the potential health benefits of dietary lignans, which include modulation of hormone-dependent conditions and antioxidant effects. This technical guide provides an in-depth overview of the microbial metabolism of secoisolariciresinol to (+)-enterodiol, focusing on the key bacterial players, the enzymatic steps involved, and the experimental methodologies used to study this process. Quantitative data from various in vitro studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Lignans are a class of polyphenolic compounds found in a wide variety of plants. Secoisolariciresinol, often found as its diglucoside (SDG), is one of the most abundant dietary lignans.[1] While SDG itself has limited biological activity, its metabolites, the enterolignans this compound and enterolactone, exhibit significant estrogenic and anti-estrogenic properties, as well as antioxidant activity.[1][2] The conversion of SDG to these enterolignans is a multi-step process carried out by a consortium of anaerobic bacteria residing in the human colon.[3][4] Understanding this metabolic pathway is crucial for researchers in nutrition, microbiology, and drug development who are interested in the health effects of dietary lignans and the role of the gut microbiome in human health. This guide details the microbial transformation of secoisolariciresinol to this compound, providing the necessary technical information for its study.

The Metabolic Pathway: From Secoisolariciresinol Diglucoside to this compound

The conversion of secoisolariciresinol diglucoside (SDG) to this compound is a three-step process involving deglycosylation, demethylation, and dehydroxylation, each catalyzed by different members of the gut microbiota.

Step 1: Deglycosylation

The initial step is the hydrolysis of the two glucose moieties from SDG to yield secoisolariciresinol (SECO). This reaction is catalyzed by β-glucosidases produced by a variety of gut bacteria.

-

Bacterial Species Involved:

-

Bacteroides species (B. distasonis, B. fragilis, B. ovatus)

-

Clostridium species (C. cocleatum, C. saccharogumia)

-

Bifidobacterium species (some strains)

-

Step 2: Demethylation

Following deglycosylation, SECO undergoes demethylation of its two methoxy groups to form demethylated secoisolariciresinol. This step is carried out by O-demethylating bacteria.

-

Bacterial Species Involved:

Step 3: Dehydroxylation

The final step in the formation of this compound is the dehydroxylation of demethylated secoisolariciresinol. This reaction is catalyzed by specific dehydroxylating bacteria.

Quantitative Data on Secoisolariciresinol Metabolism

The efficiency of the conversion of secoisolariciresinol to enterodiol can vary significantly between individuals, likely due to differences in gut microbiota composition. In vitro studies using fecal slurries or pure bacterial cultures have provided some quantitative insights into this process.

| Parameter | Value | Experimental System | Reference |

| Conversion of SDG to SECO | ~100% within 12 hours | In vitro fecal fermentation | [7] |

| Conversion of SECO to Enterodiol | 4-18% after 24 hours | In vitro fecal fermentation | [7] |

| Time to Max. Enterodiol Concentration | 12-24 hours | In vivo (human plasma after SDG intake) | [8] |

| Enterodiol Elimination Half-life | 9.4 hours | In vivo (human plasma after SDG intake) | [8] |

Table 1: Quantitative data on the metabolism of secoisolariciresinol.

| Bacterial Species | Metabolic Step | Substrate | Product | Observations | Reference |

| Peptostreptococcus productus | Demethylation | Secoisolariciresinol | Demethylated secoisolariciresinol | Efficiently demethylates SECO. | [3][4] |

| Eubacterium limosum | Demethylation | Secoisolariciresinol | Demethylated secoisolariciresinol | Capable of demethylating SECO. | [3][4] |

| Eggerthella lenta | Dehydroxylation | Demethylated secoisolariciresinol | This compound | Efficiently dehydroxylates demethylated SECO to enterodiol. | [3][4][5][6] |

Table 2: Key bacterial species and their roles in secoisolariciresinol metabolism.

Experimental Protocols

In Vitro Anaerobic Fermentation of Secoisolariciresinol with Human Fecal Microbiota

This protocol describes a general method for studying the metabolism of secoisolariciresinol by the complex microbial community present in human feces.

Materials:

-

Fresh human fecal sample from a healthy donor.

-

Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

-

Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.

-

Basal fermentation medium (e.g., containing peptone, yeast extract, and salts), pre-reduced.

-

Secoisolariciresinol (SDG or SECO) stock solution (sterile-filtered).

-

Sterile, anaerobic culture tubes or vials.

-

Centrifuge.

-

HPLC or UPLC-MS system for metabolite analysis.

Procedure:

-

Fecal Slurry Preparation: a. All procedures should be performed under strict anaerobic conditions in an anaerobic chamber. b. Homogenize the fresh fecal sample (1:10 w/v) in pre-reduced, anaerobic PBS. c. Allow the coarse particles to settle for 5 minutes. The supernatant will serve as the fecal inoculum.

-

Fermentation Setup: a. To sterile, anaerobic culture tubes, add the pre-reduced basal fermentation medium. b. Inoculate the medium with the fecal slurry (e.g., 10% v/v). c. Add the secoisolariciresinol stock solution to the desired final concentration (e.g., 10-100 µM). d. Include a control with no added secoisolariciresinol. e. Seal the tubes and incubate at 37°C.

-

Sampling and Analysis: a. At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot from each culture tube. b. Centrifuge the aliquot to pellet the bacterial cells and fecal debris. c. Collect the supernatant and store at -80°C until analysis. d. Analyze the supernatant for secoisolariciresinol and its metabolites (e.g., enterodiol) by HPLC-DAD or UPLC-MS.

Culturing of Key Bacterial Species

a) Eggerthella lenta

-

Medium: Columbia Blood Agar or Broth, or Chopped Meat Medium.

-

Atmosphere: Anaerobic.

-

Temperature: 37°C.

-

Incubation Time: 48-72 hours.

b) Peptostreptococcus productus

-

Medium: ATCC Medium 2107 (PYG Medium) or Anaerobic Blood Agar.[9]

-

Atmosphere: Anaerobic.

-

Temperature: 37°C.

-

Incubation Time: 24-48 hours.

c) Eubacterium limosum

-

Medium: ATCC Medium 1045 (PY-Glucose Medium).

-

Atmosphere: Anaerobic.

-

Temperature: 37°C.

-

Incubation Time: 48-72 hours.

HPLC-DAD Method for Quantification of Secoisolariciresinol and Enterodiol

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 35 | 90 | 10 |

| 40 | 90 | 10 |

Flow Rate: 1.0 mL/min. Injection Volume: 20 µL. Detection Wavelength: 280 nm.

Visualizations

Caption: Metabolic pathway of secoisolariciresinol to this compound.

Caption: Experimental workflow for in vitro fermentation.

Conclusion

The conversion of secoisolariciresinol to this compound by the gut microbiota is a key metabolic event that dictates the biological activity of dietary lignans. This technical guide has outlined the principal bacterial species and enzymatic reactions involved in this pathway. The provided experimental protocols and quantitative data serve as a resource for researchers aiming to investigate this process further. Future research should focus on elucidating the specific enzymes responsible for each metabolic step, their kinetics, and the factors that influence the efficiency of this conversion in the human gut. Such knowledge will be invaluable for the development of targeted nutritional and therapeutic strategies to harness the health benefits of lignans.

References

- 1. Molecular understanding of Eubacterium limosum chemostat methanol metabolism - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 2. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. microbiologics.com [microbiologics.com]

Unraveling the Stereochemistry of (+)-Enterodiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterodiol, a non-steroidal estrogenic compound belonging to the lignan family, is produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors. As a phytoestrogen, enterodiol has garnered significant interest within the scientific community for its potential roles in human health and disease, including hormone-dependent cancers and cardiovascular conditions. The biological activity of enterodiol is intrinsically linked to its stereochemistry, making a thorough understanding of its absolute configuration paramount for researchers in pharmacology, drug discovery, and medicinal chemistry. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+)-enterodiol, detailing the experimental methodologies used for its characterization and summarizing key quantitative data.

Chemical Structure and Stereoisomers

Enterodiol, with the systematic name (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol, possesses two chiral centers at the C2 and C3 positions of the butane chain. This gives rise to three possible stereoisomers: a pair of enantiomers, this compound and (-)-enterodiol, and a meso compound. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of this compound has been determined to be (2R, 3R).

Quantitative Spectroscopic and Physical Data

The precise characterization of this compound relies on a combination of spectroscopic and physical data. The following table summarizes key quantitative information for the characterization of this stereoisomer.

| Property | Data |

| Molecular Formula | C₁₈H₂₂O₄ |

| Molecular Weight | 302.36 g/mol |

| Absolute Configuration | (2R, 3R) |

| Optical Rotation | Data not available in the searched literature |

| ¹H NMR (Proton NMR) | Detailed spectral data not available in the searched literature |

| ¹³C NMR (Carbon-13 NMR) | Detailed spectral data not available in the searched literature |

Note: While a 2002 publication by Wang is cited as the first to report full ¹H and ¹³C NMR data for enterodiol, the specific spectral data for the (+)-enantiomer was not accessible in the conducted search[1].

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration and the separation of enterodiol enantiomers are achieved through several key experimental techniques.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice can then be elucidated, providing an unambiguous assignment of the R/S configuration at each chiral center.

Methodology:

-

Crystallization: A pure sample of this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals of sufficient quality for X-ray diffraction.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to obtain the final crystal structure and determine the absolute configuration.

A specific X-ray crystal structure determination for this compound was not found in the performed search.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of enantiomers.[5][6][7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and separation.

Methodology:

-

Column Selection: A chiral column with a suitable stationary phase is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for the separation of a wide range of chiral compounds.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve the best separation (resolution) of the enantiomers. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be used to improve peak shape and resolution.

-

Analysis: A solution of the enterodiol sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a suitable detector, such as a UV detector. The retention times of the two enantiomers will be different, allowing for their identification and quantification.

A detailed, specific protocol for the chiral HPLC separation of (+)- and (-)-enterodiol, including the exact mobile phase composition and flow rate, was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can enable their differentiation.[10][11][12][13] By converting the enantiomers into diastereomers with a chiral auxiliary, their NMR spectra will exhibit distinct signals, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.

Methodology using a Chiral Derivatizing Agent (e.g., Mosher's Acid):

-

Derivatization: The hydroxyl groups of enterodiol are reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.

-

NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture is recorded. The different spatial arrangement of the substituents in the two diastereomers will lead to different chemical shifts for the protons or fluorine atoms near the newly formed chiral center.

-

Analysis of Chemical Shift Differences: By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the signals corresponding to the two diastereomers, the absolute configuration of the original alcohol can be determined based on established models of the conformation of the Mosher's esters.

Biological Signaling Pathways of Enterodiol

Enterodiol has been shown to modulate several key signaling pathways, which provides insight into its biological activities.

Enterodiol can interact with estrogen receptors and activate downstream signaling cascades, including the PI3K/Akt and Erk1/2 pathways, which are crucial regulators of cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. mdpi.com [mdpi.com]

- 10. hmdb.ca [hmdb.ca]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

Pharmacokinetic Profile of (+)-Enterodiol in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Enterodiol is a lignan metabolite produced by the gut microbiota from plant-based precursors, such as secoisolariciresinol diglucoside (SDG) found in flaxseed. As a phytoestrogen, this compound has garnered significant interest for its potential therapeutic effects, including anti-cancer and immunomodulatory activities. A thorough understanding of its pharmacokinetic profile is crucial for the development of novel therapeutics and for interpreting its role in human health. This technical guide provides an in-depth overview of the pharmacokinetic properties of this compound in plasma, detailed experimental methodologies for its quantification, and a visualization of its known signaling pathways.

While most pharmacokinetic studies on enterodiol have been conducted on the racemic mixture or without specifying the enantiomer, evidence suggests an enantioselective metabolism. Gut microbiota have been shown to selectively oxidize this compound to (+)-Enterolactone, indicating that the pharmacokinetic profiles of the enantiomers likely differ.[1] This guide, therefore, focuses on the available data for enterodiol, with the understanding that further research is needed to fully elucidate the specific pharmacokinetics of the (+)-enantiomer.

Pharmacokinetic Data

The pharmacokinetic parameters of enterodiol in human plasma have been characterized following the oral administration of its precursor, secoisolariciresinol diglucoside (SDG). The data presented below is derived from a study in which healthy volunteers were administered a single oral dose of SDG.[2][3][4]

Table 1: Pharmacokinetic Parameters of Enterodiol in Human Plasma Following Oral Administration of Secoisolariciresinol Diglucoside (SDG)

| Parameter | Value (Mean ± SD) | Unit |

| Time to Maximum Concentration (Tmax) | 14.8 ± 5.1 | hours |

| Elimination Half-life (t½) | 4.4 ± 1.3 | hours |

| Area Under the Curve (AUC) | 966 ± 639 | nmol·h/L |

| Mean Residence Time (MRT) | 20.6 ± 5.9 | hours |

Data from a study involving oral administration of SDG, the precursor to enterodiol. The pharmacokinetics of directly administered this compound have not been reported in humans.

Experimental Protocols

The quantification of enterodiol in plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow for Quantification of Enterodiol in Plasma

Caption: Workflow for the quantification of enterodiol in plasma samples.

Detailed Methodology: LC-MS/MS Quantification of Enterodiol

A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry has been described.[5]

-

Sample Preparation:

-

Enzymatic Hydrolysis: Plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated forms of enterodiol (glucuronides and sulfates) to their free form. This step is crucial as enterodiol is predominantly present in its conjugated forms in plasma.[6]

-

Extraction: The hydrolyzed sample is then subjected to an extraction procedure to isolate the enterodiol from the plasma matrix. This can be achieved through liquid-liquid extraction (LLE) with a solvent like diethyl ether or through solid-phase extraction (SPE).

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of enterodiol from other plasma components.

-

Chiral Stationary Phase: For the specific analysis of this compound, a chiral stationary phase (CSP) column is required to separate the enantiomers. Polysaccharide-based CSPs are commonly used for the enantioselective analysis of chiral drugs.[7]

-

Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is used to elute the analytes from the column.

-

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the enterodiol molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.

-

Tandem Mass Spectrometry (MS/MS): The ionized enterodiol is then fragmented, and specific fragment ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity.

-

Internal Standard: A stable isotope-labeled internal standard of enterodiol is added to the samples at the beginning of the sample preparation process to correct for any analyte loss during the procedure and for variations in instrument response.

-

Signaling Pathways of Enterodiol

Enterodiol has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

Enterodiol can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

In the context of cancer, enterodiol has been demonstrated to suppress the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and migration.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

Enterodiol has also been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and proliferation.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetic profile of this compound in plasma. The available data, primarily derived from studies on its precursor SDG, indicates a delayed absorption and a relatively short elimination half-life. The development of validated LC-MS/MS methods allows for the sensitive and specific quantification of enterodiol in biological matrices. Furthermore, emerging evidence highlights the ability of enterodiol to modulate key signaling pathways, providing a mechanistic basis for its observed biological activities.

It is important to note the current limitations in the field, particularly the lack of pharmacokinetic data from the direct administration of this compound and the need for more studies focusing on the enantioselective disposition of this compound. Future research should aim to address these gaps to fully unlock the therapeutic potential of this compound. This guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this promising natural compound.

References

- 1. Enantioselective Oxidation of Enterodiol to Enterolactone by Human Intestinal Bacteria [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoestrogenic Properties of (+)-Enterodiol: A Technical Guide on Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Enterodiol, a mammalian lignan derived from the metabolism of plant-based precursors, exhibits phytoestrogenic properties by interacting with estrogen receptors (ERs). This technical guide provides an in-depth analysis of the estrogenic and anti-estrogenic activities of this compound, with a focus on its receptor binding affinity and the subsequent signaling pathways it modulates. While quantitative data on its direct binding affinity remains a subject of ongoing research, this document synthesizes the current understanding of its biological activity, details the experimental protocols for assessing its effects, and presents visual representations of the involved molecular mechanisms.

Introduction

Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens, primarily 17β-estradiol. Among these, the lignan metabolite this compound has garnered significant interest for its potential role in hormone-dependent conditions. Produced in the colon by the action of gut microbiota on dietary lignans found in sources like flaxseed, whole grains, and vegetables, this compound is bioavailable and has been detected in human physiological fluids.[1][2] Its biological effects are primarily mediated through its interaction with estrogen receptors α (ERα) and β (ERβ), where it can act as a weak agonist or antagonist depending on the cellular context and the endogenous estrogen levels.[3][4]

Receptor Binding Affinity and Estrogenic Potency

The interaction of this compound with estrogen receptors is the initial step in its phytoestrogenic activity. However, specific quantitative data on the binding affinity of this compound to ERα and ERβ, such as IC50, Ki, or Relative Binding Affinity (RBA) values, are not extensively reported in publicly available literature. It is generally characterized as a weak binder compared to 17β-estradiol.[3]

The estrogenic potency of this compound has been evaluated using various in vitro assays, including cell proliferation and reporter gene assays. These studies indicate that this compound can elicit estrogenic responses, though typically at concentrations significantly higher than that of 17β-estradiol.

Table 1: Summary of Estrogenic Activity of this compound

| Assay Type | Cell Line | Endpoint | Result | Reference |

| Cell Proliferation | MCF-7 | Increased cell number | Stimulates proliferation | [5] |

| Reporter Gene Assay | MCF-7 | Luciferase activity | Induces ERα and ERβ transactivation | [6] |

| Signaling Pathway Activation | MCF-7 | Phosphorylation of Erk1/2 and Akt | Activates both pathways | [7][8] |

Note: Specific EC50 values for this compound in these assays are not consistently available in the cited literature. The effects are generally observed at micromolar concentrations.

Signaling Pathways Modulated by this compound

Upon binding to estrogen receptors, this compound can initiate both genomic and non-genomic signaling pathways.

3.1. Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERα or ERβ in the cytoplasm or nucleus. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a physiological response. This compound has been shown to induce the transactivation of both ERα and ERβ.[6]

3.2. Non-Genomic Signaling Pathways

This compound can also trigger rapid, non-genomic signaling cascades. These pathways are initiated by the interaction of the lignan with membrane-associated estrogen receptors (mERs). This leads to the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/Erk) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] Activation of these pathways can influence cell proliferation, survival, and other cellular processes.

Experimental Protocols

The assessment of the phytoestrogenic properties of this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

4.1. Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ protein

-

[³H]-17β-estradiol

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail and counter

-

Filter plates and vacuum manifold

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol).

-

In a multi-well plate, incubate a fixed concentration of ER protein with a fixed concentration of [³H]-17β-estradiol in the presence of varying concentrations of the test compound or standard.

-

Include controls for total binding (ER + radioligand) and non-specific binding (ER + radioligand + excess unlabeled estradiol).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration through filter plates.

-

Wash the filters to remove unbound radioligand.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

4.2. Reporter Gene Assay in ER-Positive Cells (e.g., MCF-7)

This assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).

-

Materials:

-

ER-positive human breast cancer cell line (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

17β-estradiol (positive control).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to attach.

-

Replace the medium with a medium containing a range of concentrations of the test compound or controls.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).

-

Plot the dose-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

-

Conclusion

This compound is a biologically active phytoestrogen that exerts its effects through interaction with estrogen receptors and the modulation of downstream signaling pathways. While it is established as a weak estrogen agonist/antagonist, a more precise quantification of its binding affinity for ERα and ERβ is needed to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in hormone-related health and disease. Future studies should focus on generating robust quantitative data to enable a more comprehensive understanding of its structure-activity relationship and its potential as a selective estrogen receptor modulator.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of (+)-Enterodiol from Human Urine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, metabolic origin, and detailed methodologies for the isolation of (+)-enterodiol from human urine. This document is intended to serve as a practical resource for researchers in pharmacology, metabolomics, and drug development who are interested in the biological activities and therapeutic potential of this mammalian lignan.

Introduction: The Significance of Enterodiol

Enterodiol, a non-steroidal estrogenic compound, is a key metabolite produced by the human gut microbiota from dietary lignan precursors found in foods such as flaxseed, whole grains, nuts, and vegetables.[1][2] Along with enterolactone, it is classified as a mammalian lignan or "enterolignan" and has garnered significant scientific interest due to its potential health benefits, including anti-cancer and cardioprotective properties. The biological activity of enterodiol is stereospecific, making the isolation of specific enantiomers, such as this compound, crucial for accurate pharmacological evaluation. This guide focuses on the technical aspects of isolating this compound from human urine, a primary route of its excretion.

Metabolic Pathway of Enterodiol Formation

The journey of this compound begins with the ingestion of plant lignans, such as secoisolariciresinol diglucoside (SDG), which are abundant in flaxseed.[1] These precursors are not biologically active in their native form and undergo a series of transformations by the intestinal microflora to yield the bioactive enterolignans.[1][2] The key metabolic steps include deglycosylation, demethylation, and dehydroxylation, carried out by various bacterial species in the colon.[1]

Experimental Protocols for the Isolation of this compound

The isolation of this compound from human urine is a multi-step process that requires careful attention to detail to ensure the purity and integrity of the final product. The following sections outline a comprehensive protocol synthesized from established analytical methodologies and preparative chromatography principles.

Urine Sample Collection and Storage

For optimal recovery of enterodiol, 24-hour urine collections are recommended. Samples should be collected in containers with a preservative, such as boric acid, to inhibit bacterial growth. Immediately after collection, the total volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.

Enzymatic Hydrolysis of Enterodiol Conjugates

Enterodiol is primarily excreted in urine as glucuronide and sulfate conjugates.[2] To isolate the free form, enzymatic hydrolysis is necessary.

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine at 2000 x g for 10 minutes to remove any sediment.

-

To a known volume of the supernatant (e.g., 100 mL), add an appropriate volume of 0.5 M sodium acetate buffer (pH 5.0).

-

Add β-glucuronidase from Helix pomatia (approximately 2000 units per mL of urine).

-